2-Fluorobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCHVAUHZEAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149992 | |
| Record name | 2-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-98-4 | |
| Record name | 2-Fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Fluorobenzothiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LKM8HMH9X | |
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Synthetic Methodologies for 2 Fluorobenzothiazole and Its Derivatives
Advanced Approaches to Regioselective Fluorination within the Benzothiazole (B30560) Core
Achieving regioselective fluorination, particularly at the C-2 position of the benzothiazole nucleus, is a primary challenge for synthetic chemists. Various innovative methods have been developed to address this, ranging from cyclization reactions that incorporate a fluorine source to the use of specialized fluorinating reagents.
Cyclization Reactions Incorporating Fluorine Sources
A prevalent strategy for the synthesis of fluorinated benzothiazoles involves the cyclization of appropriately substituted aniline (B41778) derivatives. This approach introduces the fluorine atom onto the benzene (B151609) ring of the precursor, which then becomes an integral part of the final benzothiazole structure.
One common method involves the reaction of a fluoro-substituted aniline with a thiocyanating agent, followed by cyclization. For instance, 4-fluoro-3-chloro aniline can be treated with potassium thiocyanate (B1210189) in the presence of acetic acid and bromine to yield 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole scielo.br. The reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization.
Similarly, the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides has been utilized to produce mixtures of regioisomeric 5- and 7-fluoro-benzothiazoles scielo.br. Modifications to this process have been developed to allow for the synthesis of pure samples of these isomers.
A summary of representative cyclization reactions is presented in the table below:
| Starting Material | Reagents | Product | Reference |
| 4-Fluoro-3-chloro aniline | KSCN, Acetic Acid, Br₂ | 2-Amino-6-fluoro-7-chloro(1,3)-benzothiazole | scielo.br |
| 3-Fluoro-thiobenzanilides | Jacobsen Cyclization Conditions | 5- and 7-Fluorobenzothiazoles | scielo.br |
Application of Difluorocarbene in Fluorobenzothiazole Synthesis
A novel and highly effective method for the direct introduction of fluorine at the C-2 position involves the use of difluorocarbene (:CF₂). Difluorocarbene can act as a C-F source for the cyclization of 2-aminobenzenethiols, leading to the formation of fluorinated benzothiazoles rsc.orgresearchgate.net. This approach is significant as it provides a direct route to C-2 fluorination, a transformation that is often challenging to achieve through other methods.
While the detailed mechanism is complex, the reaction is believed to proceed through the initial reaction of difluorocarbene with the sulfur atom of the 2-aminobenzenethiol, followed by an intramolecular cyclization and subsequent rearrangement to afford the 2-fluorobenzothiazole. This method highlights the versatility of difluorocarbene as a reagent for incorporating fluorine into heterocyclic systems cas.cn.
Synthesis of Diversified 2-Substituted Fluorobenzothiazole Analogues
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. This is often achieved through the synthesis and subsequent derivatization of key intermediates, such as 2-amino-fluorobenzothiazoles.
Preparation of 2-Amino-fluorobenzothiazole Intermediates
The synthesis of 2-amino-fluorobenzothiazole derivatives serves as a gateway to a wide array of functionalized analogues. A common route to these intermediates is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid wikipedia.org. For example, 2-amino-6-fluoro-7-chloro(1,3)benzothiazole can be synthesized from the corresponding fluorochloro aniline wikipedia.org.
These 2-amino-fluorobenzothiazole intermediates are versatile building blocks for further chemical modifications.
Derivatization Strategies at C-2 and Other Positions of the Fluorobenzothiazole Nucleus
The 2-amino group of fluorinated benzothiazoles is a key handle for introducing diverse substituents. For instance, it can be converted to a 2-hydrazino group by treatment with hydrazine (B178648) hydrate (B1144303) scielo.br. This hydrazino derivative can then be reacted with various aldehydes to form Schiff bases, which can be further cyclized with reagents like thioglycolic acid to yield thiazolidinones scielo.br.
Another strategy involves the reaction of 2-amino-fluorobenzothiazoles with chloroacetyl chloride to form an intermediate that can be cyclized to produce azetidinones reddit.com. Furthermore, the amino group can undergo acylation and alkylation reactions to introduce a variety of functional groups nih.gov.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent powerful tools for the derivatization of the benzothiazole core, although specific examples on this compound are less common in the reviewed literature masterorganicchemistry.comnih.govyoutube.comyoutube.com. These reactions typically involve the coupling of a halo-substituted benzothiazole with a suitable partner, such as a boronic acid (Suzuki) or an alkene (Heck) masterorganicchemistry.comyoutube.com. Nucleophilic aromatic substitution (SNA) reactions on 2-halobenzothiazoles can also be employed to introduce alkoxy and aryloxy groups at the C-2 position wikipedia.orgresearchgate.netmasterorganicchemistry.com.
The following table summarizes some of the key derivatization strategies for fluorinated benzothiazoles:
| Intermediate | Reagents/Reaction Type | Product Class | Reference(s) |
| 2-Amino-6-fluoro-7-chloro-benzothiazole | 1. Hydrazine hydrate2. Aldehydes3. Thioglycolic acid | Thiazolidinones | scielo.br |
| 2-Amino-6-fluoro-7-chloro-benzothiazole | Chloroacetyl chloride, Triethylamine | Azetidinones | reddit.com |
| 2-Halobenzothiazole | Boronic acids, Pd catalyst (Suzuki Coupling) | 2-Arylbenzothiazoles | masterorganicchemistry.comnih.gov |
| 2-Halobenzothiazole | Alkenes, Pd catalyst (Heck Reaction) | 2-Alkenylbenzothiazoles | masterorganicchemistry.comyoutube.com |
| 2-Chlorobenzothiazole | Alcohols/Phenols, Base (SNAr) | 2-Alkoxy/Aryloxy-benzothiazoles | wikipedia.org |
Development of Green Chemistry Principles in Fluorobenzothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact and improve efficiency. These approaches include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of benzothiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods scielo.brmdpi.comsemanticscholar.orgresearchgate.net. The synthesis of various substituted benzothiazoles, including those with fluorine substituents, has been successfully achieved using microwave assistance scielo.brmdpi.comsemanticscholar.orgresearchgate.net. For example, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out under microwave irradiation scielo.brnih.gov.
Green Solvents and Catalysts: The use of environmentally benign solvents is a cornerstone of green chemistry. Glycerol has been employed as a green solvent for the microwave-assisted synthesis of benzothiazole derivatives scielo.br. Ionic liquids, which are salts with low melting points, have also been utilized as both solvents and catalysts in the synthesis of 2-aminobenzothiazole (B30445) and its derivatives, offering advantages such as high reactivity, enhanced yields, and the potential for recycling nih.govnanomaterchem.comeurekaselect.comresearchgate.netresearchgate.net.
Solvent-Free Synthesis: The development of solvent-free reaction conditions represents a significant advancement in green chemistry. Solid-phase synthesis has been explored for the preparation of 2-aminobenzothiazoles, offering a traceless protocol that simplifies purification nih.govmdpi.com. Additionally, the solvent-free synthesis of benzothiazolium iodide salts, which are precursors to ionic liquids, has been reported, further reducing the environmental footprint of these processes researchgate.net. One-pot, solid-phase, solvent-free reactions between 2-aminothiophenol (B119425) and benzoic acid derivatives using molecular iodine as a catalyst have also been shown to be an efficient and cost-effective method for producing benzothiazole derivatives nih.gov.
The table below highlights some green chemistry approaches in benzothiazole synthesis:
| Green Chemistry Principle | Method/Reagent | Application | Reference(s) |
| Alternative Energy Source | Microwave Irradiation | Synthesis of various benzothiazole derivatives | scielo.brmdpi.comsemanticscholar.orgresearchgate.net |
| Green Solvents | Glycerol | Microwave-assisted synthesis of benzothiazoles | scielo.br |
| Green Solvents/Catalysts | Ionic Liquids | Synthesis of 2-aminobenzothiazole and derivatives | nih.govnanomaterchem.comeurekaselect.comresearchgate.netresearchgate.net |
| Solvent-Free Conditions | Solid-Phase Synthesis | Preparation of 2-aminobenzothiazoles | nih.govmdpi.com |
| Solvent-Free Conditions | Neat Reaction | Synthesis of benzothiazolium iodide salts | researchgate.net |
| Solvent-Free Conditions | Molecular Iodine Catalysis | Synthesis of benzothiazole derivatives | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.
The ¹H-NMR spectrum of 2-Fluorobenzothiazole is expected to display signals corresponding to the four protons on the benzene (B151609) ring. These protons are in distinct chemical environments, leading to a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the fluorine atom.
The protons H-4, H-5, H-6, and H-7 will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.
H-4 and H-7 , being adjacent to the ring fusion and a single proton, are anticipated to appear as doublets.
H-5 and H-6 , each having two neighboring protons, are expected to appear as triplets or, more precisely, as multiplets due to potential unequal coupling constants.
The precise chemical shifts and coupling constants (J-values) are critical for definitive assignments.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | ~7.9 - 8.2 | Doublet (d) | ³J(H4,H5) ≈ 7-9 |
| H-5 | ~7.3 - 7.6 | Triplet (t) or Multiplet (m) | ³J(H5,H4), ³J(H5,H6) ≈ 7-8 |
| H-6 | ~7.4 - 7.7 | Triplet (t) or Multiplet (m) | ³J(H6,H5), ³J(H6,H7) ≈ 7-8 |
| H-7 | ~7.8 - 8.1 | Doublet (d) | ³J(H7,H6) ≈ 7-9 |
The proton-decoupled ¹³C-NMR spectrum of this compound will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon. The carbon atom C-2, directly bonded to the highly electronegative fluorine and nitrogen atoms, is expected to be the most downfield signal. Furthermore, this carbon signal will exhibit a large one-bond coupling constant (¹JCF). Other carbons in the molecule will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.). The carbons of the benzene ring typically resonate in the δ 110-155 ppm range.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C-2 | ~160 - 165 (doublet) | ¹JCF (large, >200 Hz) |
| C-4 | ~120 - 125 | JCF (small) |
| C-5 | ~125 - 130 | JCF (small) |
| C-6 | ~125 - 130 | JCF (small) |
| C-7 | ~120 - 125 | JCF (small) |
| C-7a | ~130 - 135 | JCF (small) |
| C-3a | ~150 - 155 | JCF (small) |
¹⁹F-NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. wikipedia.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, a single resonance is expected in the ¹⁹F-NMR spectrum. The chemical shift for fluorine attached to an aromatic system (aryl fluoride) typically appears in a characteristic region. This signal may appear as a complex multiplet if proton-coupled, due to coupling with the aromatic protons, although spectra are often recorded with proton decoupling.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| F-2 | -60 to -90 (relative to CFCl₃) | The exact shift is sensitive to solvent and electronic effects. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₄FNS), the molecular weight is approximately 153.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic heterocyclic system.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways. A plausible fragmentation pattern for this compound involves the initial loss of neutral molecules. Common fragmentation pathways for benzothiazoles include the cleavage of the thiazole ring. The primary fragments observed in the MS2 spectrum would help in confirming the structure.
| m/z Value | Proposed Fragment | Proposed Loss |
|---|---|---|
| 153 | [C₇H₄FNS]⁺ | Molecular Ion (M⁺) |
| 126 | [C₆H₄FS]⁺ | -HCN |
| 110 | [C₆H₄F]⁺ | -CS |
| 83 | [C₅H₄F]⁺ | -HCN from m/z 110 |
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, particularly FT-IR, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The key functional groups and their expected absorption regions are:
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C stretching: The benzene ring vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C=N stretching: The carbon-nitrogen double bond of the thiazole ring has a characteristic absorption in the 1600-1650 cm⁻¹ range.
C-F stretching: The carbon-fluorine bond vibration is a strong and characteristic absorption, typically found in the 1100-1250 cm⁻¹ region for aryl fluorides.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted benzene ring appear in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of a molecule. horiba.com It provides a detailed "fingerprint" based on the inelastic scattering of monochromatic light, offering insights into chemical bonding and molecular structure. horiba.com While experimental FT-Raman spectra specifically for this compound are not widely published, its vibrational properties can be reliably predicted through computational methods like Density Functional Theory (DFT) and by analogy with related benzothiazole (B30560) compounds. researchgate.netnbu.edu.sachemijournal.com
DFT calculations are a cornerstone of modern computational chemistry, allowing for the prediction of molecular geometries and vibrational frequencies with a high degree of accuracy. uit.nochemrxiv.org For a molecule like this compound, these calculations help in the assignment of specific vibrational modes to the observed Raman bands. researchgate.netmdpi.com The benzothiazole molecule, being planar, has 36 normal modes of vibration. chemijournal.com The introduction of a fluorine atom at the 2-position introduces distinct vibrational signatures.
Key vibrational modes expected for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region above 3000 cm⁻¹. mdpi.com
Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the fused benzene and thiazole rings typically appear in the 1400-1625 cm⁻¹ range. mdpi.com
C-F Stretching: The C-F stretching vibration is a key indicator of fluorination and is expected to produce a strong band, typically in the 1000-1350 cm⁻¹ region, though its exact position can be influenced by coupling with other modes. umich.eduresearchgate.net
Ring Breathing and Bending Modes: In-plane and out-of-plane bending of the C-H bonds and deformation modes of the entire ring system occur at lower frequencies. researchgate.net
The table below summarizes the theoretically predicted and analogous experimental vibrational frequencies for key functional groups in this compound, based on studies of the parent benzothiazole and similar derivatives. researchgate.netuci.edu
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3210 | Weak-Medium |
| Aromatic C=C/C=N Stretch | 1450 - 1610 | Strong |
| C-F Stretch | 1000 - 1350 | Strong |
| C-S Stretch | 670 - 780 | Strong |
| Ring In-Plane Bending | 990 - 1100 | Medium |
| Ring Out-of-Plane Bending | 700 - 900 | Medium-Strong |
This table is generated based on computational predictions and data from analogous benzothiazole compounds.
X-ray Crystallography for Solid-State Molecular Architecture Determination
While a specific crystal structure for this compound itself is not prominently available in published literature, extensive crystallographic data exists for a multitude of benzothiazole derivatives. iucr.orgmdpi.comnih.gov This body of research provides a clear understanding of the expected solid-state architecture.
Key structural features of the benzothiazole scaffold revealed by X-ray crystallography include:
Planarity: The fused benzothiazole ring system is typically observed to be nearly planar. researchgate.netmdpi.com In derivatives, the angle between the benzothiazole plane and any substituent phenyl rings is generally small, although it can increase depending on the nature and steric bulk of the substituents. mdpi.com
Bond Lengths and Angles: Crystallographic data provides precise measurements of the bond lengths (e.g., C-C, C-N, C-S), which can indicate the degree of electron delocalization within the aromatic system. nbu.edu.sa
Intermolecular Interactions: The way molecules arrange in the solid state is critical for material properties. In benzothiazole derivatives, π-π stacking interactions between the aromatic rings are common. mdpi.com If hydrogen bond donors or acceptors are present, these interactions often dominate the crystal packing, forming chains or dimeric structures. mdpi.comnih.gov The fluorine atom in this compound can participate in weak C-H···F hydrogen bonds or halogen bonding, influencing the supramolecular assembly.
The following table presents representative crystallographic data for a related benzothiazole derivative, N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, to illustrate the type of information obtained from an X-ray diffraction study. mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8528 |
| b (Å) | 12.0021 |
| c (Å) | 16.0357 |
| β (°) | 108.435 |
| Volume (ų) | 2711.1 |
| Z (Molecules per unit cell) | 8 |
Data from a crystal structure containing a fluorinated benzothiazole moiety illustrates typical parameters. mdpi.com
This structural information is invaluable for rational drug design, understanding reaction mechanisms in the solid state, and engineering crystalline materials with specific optical or electronic properties.
Computational and Theoretical Investigations of 2 Fluorobenzothiazole
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of molecular systems. youtube.comyoutube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate framework for predicting a wide range of molecular properties. youtube.comyoutube.com For 2-Fluorobenzothiazole, DFT studies have been instrumental in understanding its fundamental electronic characteristics and reactivity patterns. These theoretical calculations complement experimental findings and provide insights that are often difficult to obtain through empirical methods alone.
Molecular Geometry Optimization and Conformational Landscape Analysis
The first step in any DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. avogadro.cc Different basis sets and functionals, such as B3LYP with 6-311+G(d,p), are employed to achieve a balance between accuracy and computational cost. semanticscholar.org
Theoretical studies on related benzothiazole (B30560) structures, such as 2-amino-6-fluorobenzothiazole (B1267395), have shown that the optimized geometrical parameters obtained through DFT calculations are in good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net This concordance between theory and experiment validates the computational approach and provides confidence in the predicted geometries of similar molecules like this compound. The planarity of the benzothiazole ring system is a key feature, although slight deviations can occur due to the presence and interaction of substituents.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. proteobiojournal.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. proteobiojournal.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gap of a Benzothiazole Derivative (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This table is for illustrative purposes and the values are typical for benzothiazole derivatives. Actual values for this compound would require specific DFT calculations.
Mapping of Molecular Electrostatic Potential (MESP) Surfaces
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netuni-muenchen.de This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in the context of electrophilic and nucleophilic attacks. researchgate.net The MESP is calculated by determining the electrostatic force exerted on a positive test charge at various points on the electron density surface. uni-muenchen.de
In benzothiazole derivatives, the MESP surface typically shows negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to the presence of lone pairs of electrons, making these sites susceptible to electrophilic attack. proteobiojournal.com Conversely, the hydrogen atoms of the benzene (B151609) ring generally exhibit positive potential. The fluorine atom in this compound, being highly electronegative, would create a region of significant negative potential, influencing the molecule's intermolecular interactions and binding preferences. Visualizing the MESP helps in understanding phenomena like hydrogen bonding and other non-covalent interactions that are crucial for biological activity. scispace.comavogadro.cc
Calculation of Global and Local Reactivity Descriptors (e.g., Chemical Potential, Global Hardness, Electrophilicity, Fukui Functions)
Chemical Potential (μ): Represents the escaping tendency of electrons from a system.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. physchemres.org
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Local reactivity descriptors, like the Fukui function (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.govfaccts.descm.com The Fukui function is calculated from the change in electron density when an electron is added to or removed from the system. faccts.de By analyzing the values of the Fukui function at different atomic sites, one can predict where a reaction is most likely to occur. For instance, a high value of f+(r) at a particular atom indicates a favorable site for a nucleophilic attack. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Benzothiazole Derivative (Illustrative)
| Descriptor | Value (Arbitrary Units) |
| Chemical Potential (μ) | -4.15 |
| Global Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.67 |
Note: This table is for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Prediction of Non-Linear Optical Properties (Polarizability and Hyperpolarizability)
Molecules with extended π-conjugated systems, like benzothiazoles, often exhibit significant non-linear optical (NLO) properties. mdpi.comnih.gov These properties arise from the interaction of the molecule with a strong electromagnetic field, such as that from a laser. DFT calculations can be used to predict the polarizability (α) and first-order hyperpolarizability (β) of a molecule, which are measures of its linear and non-linear optical response, respectively. researchgate.net
The calculated values of α and β can indicate a material's potential for use in various optical applications. mdpi.com Studies on related compounds have shown that the presence of electron-donating and electron-withdrawing groups can enhance the NLO response. researchgate.net Therefore, the fluorine atom in this compound, with its electron-withdrawing nature, could play a significant role in modulating its NLO properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comnih.gov This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov
In the context of this compound, molecular docking simulations can provide valuable insights into its potential as a therapeutic agent. For example, derivatives of 2-arylbenzothiazole have shown inhibitory activity against cancer cell lines. rsc.org Docking studies can help to elucidate the binding mode of these compounds within the active site of target proteins, such as kinases or other enzymes implicated in disease. biointerfaceresearch.com
Recent studies have identified 4-fluoro-benzothiazole-containing molecules as potent inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov X-ray crystallography confirmed that these compounds bind covalently to the catalytic cysteine residue in the active site. nih.gov Molecular docking simulations can be employed to explore the interactions of this compound and its analogues with various protein targets, guiding the design of new and more effective inhibitors. rsc.orgnih.gov The results of these simulations, including the predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), can help to rationalize the observed biological activity and suggest modifications to improve potency and selectivity. nih.gov
Prediction of Binding Affinities and Molecular Recognition Principles
Computational methods are instrumental in predicting how this compound and its derivatives will interact with biological targets, a key aspect of drug design. uniroma1.it Molecular recognition, the specific binding of a molecule (ligand) to a receptor, is governed by a variety of non-covalent interactions. semanticscholar.org These interactions, including electrostatic forces, hydrogen bonding, and van der Waals forces, determine the strength and specificity of the binding. bbau.ac.inecampusontario.ca
The fluorine atom in this compound significantly influences its binding affinity. Its high electronegativity can enhance interactions with biological targets. ontosight.ai For instance, fluorinated benzothiazoles have been studied for their potential to inhibit enzymes like VEGFR-2 by occupying the ATP-binding pocket, thereby disrupting processes like angiogenesis. vulcanchem.com The position of the fluorine atom on the benzothiazole ring is critical, as it can alter the molecule's electronic properties and steric profile, leading to varied biological activities.
Computational docking studies are a primary tool for predicting binding affinities. These simulations place a ligand into the binding site of a target protein and calculate a score that estimates the binding free energy. For example, docking studies of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole sulfonamide conjugates with Cyclin-Dependent Kinase 8 (CDK8) have shown good binding affinities, suggesting their potential as anti-cancer agents. tandfonline.com Similarly, computational modeling of quinazolinone derivatives containing a thioamide linker revealed that these compounds are potent inhibitors of TLR4 signaling through hydrophobic interactions and hydrogen bonds. researchgate.net
The principles of molecular recognition also extend to interactions with other molecules, such as cyclodextrins. Studies on the interaction between 2-amino-6-fluorobenzothiazole and β-cyclodextrin have demonstrated the formation of inclusion complexes, driven by hydrophobic interactions. researchgate.net
Elucidation of Key Pharmacophoric Features and Interaction Modes
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The fluorine atom itself can act as a hydrogen bond acceptor and can participate in halogen bonding, further influencing interaction modes.
Computational studies have been employed to understand the interaction modes of various benzothiazole derivatives. For instance, in the context of SARS-CoV-2 main protease inhibitors, structure-activity relationship (SAR) studies highlighted the importance of a thioamide functional group directly attached to a phenyl ring with halogen substituents for potent anti-inflammatory activity. researchgate.net These studies revealed that the specific structural arrangement allows for favorable hydrophobic interactions and stabilization through hydrogen bonds within the target's binding site. researchgate.net
The interaction modes of benzothiazole derivatives are diverse. They can bind to metal ions through their nitrogen and sulfur atoms, forming stable complexes. researchgate.net The planarity of the benzothiazole ring system facilitates π-π stacking interactions, which are important for binding to various biological targets. The substitution pattern on the benzothiazole ring dictates the specific interactions. For example, the presence of a 2,3,4-trimethoxyphenyl group alongside a fluorine atom can significantly affect the compound's lipophilicity and its ability to cross biological membranes, thereby influencing its interaction with enzymes or receptors. ontosight.ai
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov
QSAR studies on benzothiazole derivatives have provided valuable insights into the structural requirements for various biological activities. For instance, a QSAR study on halogen- and amidino-substituted benzothiazoles and benzimidazoles revealed that the antiproliferative activity against certain cancer cell lines was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com The models developed in this study successfully elucidated the effects of substituents at position 6 of the benzazole ring. mdpi.com
The development of a QSAR model involves several steps, including the calculation of molecular descriptors that quantify various aspects of a molecule's structure and properties. nih.gov These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build the model. nih.gov The predictive power of a QSAR model is assessed through validation techniques, such as leave-one-out cross-validation. mdpi.com
QSAR models have been successfully applied to predict the antitubercular activity of various compounds, where descriptors like dipole energy and heat of formation were found to correlate well with the observed activity. nih.gov Such models not only help in predicting the efficacy of new compounds but also provide a deeper understanding of the underlying mechanisms of action. nih.gov
Computational Simulation of Spectroscopic Signatures (UV-Vis Absorption and Emission)
Computational quantum chemistry methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate the spectroscopic signatures of molecules, such as their ultraviolet-visible (UV-Vis) absorption and emission spectra. researchgate.netbarbatti.orgnsf.gov These simulations provide valuable information about the electronic structure and transitions within a molecule, aiding in the interpretation of experimental spectra. nih.govufg.br
The simulation of a UV-Vis spectrum involves calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. barbatti.orgnsf.gov Each calculated transition is typically represented by a Gaussian function, and the summation of these functions produces the simulated spectrum. nsf.gov
For benzothiazole derivatives, computational studies have been used to understand their electronic properties and interpret their UV-Vis spectra. For example, the UV-Vis spectrum of 2-amino-6-fluorobenzothiazole has been investigated using TD-DFT, which helped in measuring properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The influences of the fluoro and amino groups on the electronic transitions have also been studied. researchgate.net
Theoretical calculations can also predict how the solvent environment affects the UV-Vis spectrum. nih.gov The choice of the functional and basis set in the TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. nsf.govnih.gov By comparing simulated spectra with experimental ones, researchers can confirm the structure of synthesized compounds and gain insights into the nature of their electronic transitions, such as π→π* and n→π* transitions. nih.gov
Biological Activity and Mechanistic Investigations of 2 Fluorobenzothiazole Derivatives
Anticancer and Antitumor Mechanisms
The antitumor properties of 2-fluorobenzothiazole derivatives have been a subject of extensive research, revealing a complex interplay of metabolic activation, receptor signaling, and induction of cell death pathways. These compounds have demonstrated significant potential as selective anticancer agents, with their efficacy being closely linked to the specific molecular characteristics of cancer cells.
In Vitro Cytotoxicity and Antiproliferative Activity against Diverse Cancer Cell Lines
Derivatives of this compound have shown potent and selective cytotoxic and antiproliferative effects against a variety of human cancer cell lines. This activity is particularly pronounced in certain breast, colon, lung, ovarian, and renal cancer cells. aacrjournals.orgmyskinrecipes.comnih.govtandfonline.com
One of the most extensively studied compounds, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), exhibits remarkable potency, with GI50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar range in sensitive cell lines. nih.govtandfonline.com For instance, in MCF-7 (estrogen receptor-positive) and MDA-MB-468 (estrogen receptor-negative) breast cancer cells, 5F 203 demonstrates potent activity, whereas colorectal cancer cell lines like KM12 and HCC2998 are comparatively resistant. aacrjournals.org Similarly, another key derivative, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610), displays exquisite antiproliferative activity, with GI50 values below 0.1 nM in MCF-7 and MDA-MB-468 breast cancer cells. myskinrecipes.comnih.gov GW-610 is also effective against both breast and colorectal cancer cells. researchgate.net
The selective nature of this cytotoxicity is a hallmark of these compounds. For example, 5F 203 shows potent activity against certain breast, renal, and ovarian cancer cell lines, while others, such as prostate cancer cells and non-malignant breast cells, remain largely unaffected. aacrjournals.orgnih.gov The pattern of sensitivity has been observed across the National Cancer Institute's 60 human cancer cell line panel. tandfonline.com
The substitution pattern on the benzothiazole (B30560) ring and the phenyl moiety plays a crucial role in determining the potency and selectivity of these derivatives. The presence of a fluorine atom at the 5-position of the benzothiazole ring is often essential for potent activity, as seen in the comparison between fluorinated and non-fluorinated analogues. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
|---|---|---|---|
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MDA-MB-468 | Breast Cancer | < 1 |
| MCF-7 | Breast Cancer | < 1 | |
| KM12 | Colorectal Cancer | > 10 | |
| HCC2998 | Colorectal Cancer | > 10 | |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) | MCF-7 | Breast Cancer | < 0.0001 |
| MDA-MB-468 | Breast Cancer | < 0.0001 | |
| KM12 | Colorectal Cancer | Potent Activity | |
| HCC2998 | Colorectal Cancer | Potent Activity | |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 | Breast Cancer | GI50 < 0.005 |
| 2-(4-amino-3-iodophenyl)benzothiazole | Resistant MCF-7 | Breast Cancer | > 30 |
| 2-(4-amino-3-cyanophenyl)benzothiazole | Resistant MCF-7 | Breast Cancer | > 30 |
Data compiled from multiple sources. aacrjournals.orgmyskinrecipes.comnih.govconicet.gov.ar
Cytochrome P450-Mediated Bioactivation and Deactivation Pathways
The anticancer activity of many this compound derivatives is not intrinsic but requires metabolic activation by cytochrome P450 (CYP) enzymes. aacrjournals.orgresearchgate.net This bioactivation process is a critical determinant of their selective toxicity towards cancer cells.
CYP1A1 is a key enzyme in the bioactivation of aminophenylbenzothiazoles like 5F 203. aacrjournals.orgresearchgate.net It catalyzes the conversion of these compounds into reactive electrophilic species, which are ultimately responsible for the cytotoxic effects. aacrjournals.org Depletion of CYP1A1 in cancer cells markedly reduces their sensitivity to these agents, confirming its crucial role. aacrjournals.org The induction of CYP1A1 expression is a prerequisite for the activity of these compounds in sensitive cells. researchgate.net
CYP2W1 , another CYP enzyme, has been identified as important for the bioactivation of GW-610, particularly in colorectal cancer cells. aacrjournals.orgnih.govresearchgate.net This enzyme is often overexpressed in colorectal tumors, suggesting that GW-610 could be a promising therapeutic agent for this type of cancer. aacrjournals.orgnih.gov Knockdown of CYP2W1 in colorectal cancer cells leads to significant resistance to GW-610. aacrjournals.org
Conversely, CYP2S1 appears to be involved in the deactivation of these benzothiazole derivatives. aacrjournals.orgnih.govresearchgate.net Depletion of CYP2S1 has been shown to sensitize both breast and colorectal cancer cells to 5F 203 and GW-610, indicating that this enzyme metabolizes the compounds into less active forms. aacrjournals.org Under anaerobic conditions, P450 2S1 can catalyze the reduction of the hydroxylamine (B1172632) metabolite back to the parent amine, thereby attenuating the anticancer activity. researchgate.net
The differential expression and inducibility of these CYP enzymes in various tumors contribute to the selective antitumor activity of this compound derivatives. aacrjournals.orgnih.gov
Role of Aryl Hydrocarbon Receptor (AhR) Ligand Binding in Activity
The Aryl Hydrocarbon Receptor (AhR) signaling pathway is intimately linked to the anticancer mechanism of this compound derivatives, particularly the aminophenyl-substituted compounds. aacrjournals.orgresearchgate.netnih.gov These compounds act as potent ligands for the AhR. nih.gov
Upon binding to the AhR in the cytoplasm of sensitive cancer cells, the drug-receptor complex translocates to the nucleus. This translocation initiates the transcription of target genes, most notably CYP1A1. researchgate.net Therefore, the AhR acts as a crucial upstream regulator of the bioactivation pathway. A functional AhR signaling pathway is necessary for the induction of cytotoxicity by compounds like 5F 203 in sensitive breast cancer cells. researchgate.net
Studies have shown that in resistant cell lines, there can be aberrant AhR signaling. For instance, the AhR may be constitutively localized within the nucleus, preventing the drug from driving the transcription of cyp1a1. conicet.gov.ar Furthermore, antagonists of the AhR can abrogate the growth-inhibitory properties of these compounds, further highlighting the essential role of AhR activation. researchgate.net The ability of these benzothiazoles to act as AhR agonists correlates with their growth-inhibitory activity. rhhz.net
Induction of Apoptosis and Caspase Cascade Activation
The ultimate mechanism by which this compound derivatives elicit cell death in sensitive cancer cells is through the induction of apoptosis, or programmed cell death. researchgate.netwikipedia.org This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
The apoptotic process triggered by these compounds is, at least in part, caspase-dependent. aacrjournals.orgwikipedia.org Studies on 5F 203 have shown that it activates a cascade of caspases, which are cysteine proteases that execute the apoptotic program. Specifically, 5F 203 has been found to activate initiator caspases such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. wikipedia.org The activation of caspase-3 is a key event, as it is responsible for the cleavage of numerous cellular proteins, leading to the dismantling of the cell. researchgate.net
Pre-treatment of cancer cells with a pan-caspase inhibitor can partially reduce the cytotoxicity induced by 5F 203, confirming the involvement of the caspase cascade in its mechanism of action. wikipedia.org The activation of both caspase-8 and caspase-9 suggests that 5F 203 may trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Investigation of Acquired Resistance Mechanisms in Cancer Cell Lines
The development of acquired resistance is a significant challenge in cancer therapy. Studies on this compound derivatives have provided insights into the mechanisms by which cancer cells can become resistant to these agents.
Breast cancer cell lines that are initially highly sensitive to aminophenylbenzothiazoles (with GI50 values less than 5 nM) have been made to develop acquired resistance, with the resulting resistant cells showing GI50 values greater than 50 µM. conicet.gov.ar These resistant cells often exhibit cross-resistance to other analogues within the same class. conicet.gov.ar
A key mechanism of acquired resistance involves alterations in the AhR signaling pathway. conicet.gov.ar In resistant cells, the AhR can be found constitutively localized in the nucleus, which prevents the benzothiazole from inducing the transcription of cyp1a1. conicet.gov.ar This, in turn, impairs the bioactivation of the drug.
Other observed mechanisms of resistance include diminished depletion of the drug from the culture medium and impaired intracellular retention of the compound. conicet.gov.ar Consequently, there is a significant reduction in the formation of DNA adducts derived from the benzothiazole in resistant cells. This leads to protection against DNA double-strand breaks, a critical downstream effect of these agents. conicet.gov.ar Interestingly, resistant cells may still retain sensitivity to other anticancer agents with different mechanisms of action, such as doxorubicin. conicet.gov.ar
Targeted Inhibition of Kinases (e.g., VEGFR-2 Kinase)
In addition to their effects on the AhR pathway and DNA damage, some this compound derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Some benzothiazole derivatives have been identified as potential inhibitors of VEGFR-2 kinase. For example, new 2-aminobenzothiazole (B30445) hybrids have been synthesized and shown to be active inhibitors of VEGFR-2, with one of the most promising compounds exhibiting an IC50 of 91 nM.
The proposed mechanism for this inhibition involves the benzothiazole scaffold mimicking the adenine (B156593) portion of ATP and binding to the ATP-binding site in the catalytic domain of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade. This targeted inhibition of kinases like VEGFR-2 represents a distinct and complementary mechanism of action for certain this compound derivatives, broadening their potential therapeutic applications in oncology. wikipedia.org
Antimicrobial Activity and Underlying Mechanisms
The antimicrobial potential of this compound derivatives has been a significant area of research, with numerous studies demonstrating their efficacy against a range of microbial pathogens. These compounds have shown promise as antibacterial and antifungal agents, including activity against drug-resistant strains. Mechanistic studies have begun to unravel the specific cellular targets and pathways through which these derivatives exert their antimicrobial effects.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.
A series of 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). imedpub.com Among the synthesized compounds, some exhibited a good antibacterial profile when compared to standard drugs. imedpub.com Specifically, compounds with certain substitutions showed promising results. imedpub.com
Another study focused on N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives. researchgate.net These compounds were screened at concentrations of 50 µg/ml and 100 µg/ml against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The presence of the fluorobenzothiazole core appeared to be important for the observed antibacterial activity, with most of the synthesized compounds showing moderate to significant effects. researchgate.net For instance, certain nitro- and hydroxyl-substituted derivatives demonstrated notable inhibitory properties against S. aureus, while others with nitro, hydroxyl, methyl, or methoxy (B1213986) groups were effective against E. coli. researchgate.net
Furthermore, a novel fluorobenzothiazole, RBx 10080758, displayed potent in vitro activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Coagulase-negative Staphylococci, Streptococcus viridans, Streptococcus pyogenes, and Enterococcus, with Minimum Inhibitory Concentration (MIC) ranges from 0.008 to 0.06 µg/ml. researchgate.net
Similarly, diarylurea analogues bearing a benzothiazole nucleus have been synthesized and tested. nih.gov Compounds 2bF and 2eC were found to be more active than the commercial antimicrobial agent triclocarban (B27905) against Staphylococcus aureus, with MIC values of 8 µg/mL versus 16 µg/mL for triclocarban. nih.gov Compound 2bB was significantly more active than triclocarban against Enterococcus faecalis. nih.gov
The antibacterial activity of various other synthesized benzothiazole derivatives has also been investigated against a range of Gram-positive and Gram-negative bacteria, with some compounds showing notable inhibition zones and low MIC values. nih.govuop.edu.jo For example, some newly synthesized compounds demonstrated superior activity against S. aureus compared to sulfadiazine. nih.gov However, in the same study, none of the tested compounds were active against E. coli. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives (4b, 4d, 4e) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial profile | imedpub.com |
| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives | S. aureus, E. coli | Moderate to significant activity | researchgate.net |
| RBx 10080758 | S. aureus, S. pneumoniae, Coagulase-negative Staphylococci, S. viridans, S. pyogenes, Enterococcus | MIC: 0.008-0.06 µg/ml | researchgate.net |
| Diarylurea analogue 2bF | S. aureus | MIC: 8 µg/mL | nih.gov |
| Diarylurea analogue 2eC | S. aureus | MIC: 8 µg/mL | nih.gov |
| Diarylurea analogue 2bB | E. faecalis | More active than triclocarban | nih.gov |
Antifungal Activity against Fungal Strains
In addition to their antibacterial properties, this compound derivatives have demonstrated promising antifungal activity.
A study on 2-[2'-Phenyllidinyl-5'-oxo-imidazoline-1yl-amino] -6 fluoro-7-chloro(1,3) benzothiazole derivatives showed their effectiveness against various fungal strains. researchgate.net The antifungal activity was determined using the Minimum Inhibitory Concentration (MIC) method, with griseofulvin (B1672149) used as the standard reference drug. researchgate.net
Other research has also explored the antifungal potential of newly synthesized benzothiazole derivatives. nih.govhumanjournals.com For instance, a series of compounds were evaluated in vitro against Candida albicans, with nystatin (B1677061) as the standard. nih.gov Six of the tested compounds exhibited activity against this fungal strain. nih.gov Another study found that benzothiazole derivatives with an electron-withdrawing nitro group at the 6th position and chloro or fluoro substitution at the 3rd position of the aromatic amine showed moderate antifungal activity. humanjournals.com The evaluation was performed using the tube dilution method to determine the MIC. humanjournals.com
Furthermore, bromophenyl derivatives of benzothiazole have been noted for their higher antifungal activity against C. albicans, A. niger, and Fusarium heterosporium. uop.edu.jo
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 2-[2'-Phenyllidinyl-5'-oxo-imidazoline-1yl-amino] -6 fluoro-7-chloro(1,3) benzothiazole derivatives | Various fungal strains | Effective (compared to Griseofulvin) | researchgate.net |
| Benzothiazole derivatives (unspecified) | C. albicans | Active | nih.gov |
| Benzothiazole derivative with 6-nitro and 3-chloro/fluoro substitution | Not specified | Moderate antifungal activity | humanjournals.com |
| Bromophenyl derivatives of benzothiazole | C. albicans, A. niger, F. heterosporium | Higher antimicrobial activity | uop.edu.jo |
Studies on Multi-Drug Resistant Microbial Strains
The emergence of multi-drug resistant (MDR) microbial strains poses a significant threat to public health. Research into this compound derivatives has shown their potential to combat these challenging pathogens.
A novel fluorobenzothiazole, RBx 10080758, has demonstrated potent activity against linezolid (B1675486) and vancomycin-resistant strains. researchgate.net This is a crucial finding, as vancomycin (B549263) is often the last resort for treating serious MRSA infections. researchgate.net In a rat thigh infection model with methicillin-resistant S. aureus (MRSA), RBx 10080758 exhibited a significant reduction in bacterial load. researchgate.netresearchgate.net
Furthermore, a study on fluorobenzoylthiosemicarbazides revealed their activity against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
Benzofuroxan (B160326) derivatives, which can be related to the broader class of heterocyclic compounds including benzothiazoles, have also shown remarkable potency against MDR strains of Mycobacterium tuberculosis. nih.gov One compound, in particular, demonstrated very low MIC90 values against all evaluated MDR strains, suggesting a potentially novel mechanism of action. nih.gov
Inhibition of Bacterial DNA Gyrase (GyrB) and Topoisomerase IV (ParE) Subunits
A key mechanism underlying the antibacterial activity of some this compound derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). nih.govmdpi.com These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial drugs. acs.orgmdpi.com
The novel fluorobenzothiazole RBx 10080758 acts as a dual inhibitor of GyrB and ParE, with a potent 50% inhibitory concentration (IC50) of 0.06 µM against both enzymes. researchgate.net This dual-targeting mechanism is advantageous as it can potentially reduce the development of drug resistance. researchgate.net The inhibition of the ATPase activity of GyrB and ParE is a common feature of this class of compounds. researchgate.netresearchgate.net
Other studies have also identified benzothiazole derivatives as inhibitors of these enzymes. acs.orgresearchgate.net For instance, the replacement of a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core with a benzothiazole-2,6-diamine scaffold led to potent inhibitors of both E. coli and S. aureus DNA gyrase and topoisomerase IV. acs.org The crystal structure of one such inhibitor in complex with E. coli DNA gyrase B has revealed its binding mode in the ATP-binding pocket. acs.org
Allosteric Inhibition of D-alanyl-D-alanine Ligase
Another important antibacterial mechanism for certain benzothiazole-related compounds is the inhibition of D-alanine:D-alanine ligase (Ddl). rcsb.orgplos.org This enzyme is crucial for the biosynthesis of the bacterial cell wall peptidoglycan. plos.orgfrontiersin.org
Docking studies have suggested that fluorobenzoylthiosemicarbazides can act as potential allosteric inhibitors of D-alanyl-D-alanine ligase. nih.gov This means they bind to a site on the enzyme that is distinct from the active site, but their binding still leads to inhibition of the enzyme's function. rcsb.org This allosteric inhibition mechanism provides a basis for developing new antibiotics that could potentially overcome resistance to existing drugs that target the active site. rcsb.org
Inhibition of Ddl has been shown to increase the susceptibility of bacteria like Bacillus subtilis to cell wall-targeting antibiotics such as vancomycin. nih.gov
Anti-inflammatory Properties
Beyond their antimicrobial effects, this compound derivatives have also been investigated for their anti-inflammatory properties.
A study involving newly synthesized N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives demonstrated significant anti-inflammatory activity in a carrageenin-induced rat paw edema model. researchgate.net Several of the tested compounds exhibited excellent percentage of inhibition compared to the standard drug, diclofenac. researchgate.net
Similarly, other research has reported on various benzothiazole derivatives possessing anti-inflammatory activities comparable to conventional drugs. nih.gov For example, certain benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties showed significant inhibition of carrageenan-induced rat paw edema. nih.gov
The mechanism of anti-inflammatory action for some benzothiazine derivatives, which are structurally related to benzothiazoles, involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.gov Molecular docking studies have shown that some 1,2,4-triazole (B32235) derivatives containing a benzothiazole ring can bind to the active site of cyclooxygenases with high affinity. mdpi.com The ability of these compounds to also act as free radical scavengers contributes to their anti-inflammatory potential. nih.govmdpi.com
Antidiabetic Activity and Mechanisms
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a hallmark of type 2 diabetes. researchgate.netmdpi.com Several classes of heterocyclic compounds, including benzothiazole derivatives, have been explored as potential alpha-glucosidase inhibitors. researchgate.net
Research has demonstrated that certain benzothiazole derivatives exhibit potent α-glucosidase inhibitory activity, with some compounds showing greater efficacy than the standard drug, acarbose. researchgate.net For example, a series of 1,2-benzothiazine-N-arylacetamides were synthesized and evaluated, with several derivatives showing promising inhibition of α-glucosidase. mdpi.com The development of non-carbohydrate-based α-glucosidase inhibitors is an active area of research to overcome the side effects associated with current therapies. researchgate.net
The inhibitory potential of these compounds is often evaluated through in vitro enzyme assays, and the results can be rationalized using molecular docking studies to understand the binding interactions with the active site of the α-glucosidase enzyme. mdpi.com
Beyond enzyme inhibition, this compound derivatives can influence glucose metabolism and insulin (B600854) sensitivity through various mechanisms. Insulin resistance, a condition where cells fail to respond effectively to insulin, is a core defect in type 2 diabetes. nih.gove-dmj.org Thiazolidinediones (TZDs), a class of antidiabetic drugs, improve insulin sensitivity primarily by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. e-dmj.orgnih.gov
Some benzothiazole derivatives have been designed to target pathways that enhance insulin sensitivity. For instance, certain derivatives have been shown to increase glucose uptake in muscle cells in an AMP-activated protein kinase (AMPK)-dependent manner. researchgate.net Activation of AMPK can lead to an increase in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells. nih.govresearchgate.net Studies in animal models of diabetes have shown that administration of such compounds can lead to a reduction in blood glucose levels. researchgate.net
The table below summarizes the antidiabetic activity of selected benzothiazole derivatives.
| Compound Type | Target/Mechanism | Observed Effect | Reference |
| Benzothiazole derivatives | α-glucosidase inhibition | Potent inhibition, some exceeding acarbose | researchgate.net |
| 1,2-Benzothiazine-N-arylacetamides | α-glucosidase inhibition | Promising inhibitory activity | mdpi.com |
| Benzothiazole derivatives | AMPK activation, GLUT4 translocation | Increased glucose uptake in myotubes, lowered blood glucose in diabetic mice | researchgate.net |
| Thiazolidinedione-containing benzothiazoles | PPARγ activation | Improved insulin sensitivity | nih.gov |
Antitubercular Efficacy against Mycobacterium tuberculosis Strains
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. nih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against M. tuberculosis. researchgate.net
One of the key targets for antitubercular drug development is the type II NADH dehydrogenase (NDH-2), an essential enzyme in the mycobacterial respiratory chain. nih.govnih.gov Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death. nih.gov A series of 2-mercaptobenzothiazole (B37678) derivatives have been synthesized and evaluated as potential Mtb NDH-2 inhibitors. nih.govnih.gov Several of these compounds demonstrated potent antitubercular activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.gov
The table below presents the antitubercular activity of selected 2-mercaptobenzothiazole derivatives against M. tuberculosis H37Rv.
| Compound | MIC (µg/mL) | Reference |
| C3 | 3.12 | nih.gov |
| C4 | 1.56 | nih.gov |
| C11 | 6.25 | nih.gov |
MIC: Minimum Inhibitory Concentration
Further studies have confirmed that the mechanism of action of these compounds involves the inhibition of NDH-2, leading to a decrease in intracellular ATP levels. nih.gov The benzofuroxan derivative, compound 8, has also shown promising antitubercular activity, with a proposed mechanism of blocking translation. unav.edu
Anthelmintic Activity
Helminth infections, caused by parasitic worms, are a significant health problem in many parts of the world. The development of resistance to existing anthelmintic drugs underscores the need for new therapeutic agents. apsronline.com Benzothiazole derivatives, including those with a fluorine substituent, have been investigated for their anthelmintic properties. apsronline.comunam.mx
Several studies have reported the synthesis and evaluation of various this compound derivatives for their activity against different worm species, such as Pheretima posthuma (earthworms), which are commonly used as a model for screening anthelmintic drugs. researchgate.netirjmets.com For instance, fluorobenzothiazole derivatives incorporating a sulfonamido pyrazole (B372694) moiety have shown significant anthelmintic activity. apsronline.com Similarly, fluorobenzothiazole Schiff's bases and their derivatives have demonstrated promising results. researchgate.net
The anthelmintic activity is typically assessed by measuring the time taken for paralysis and death of the worms upon exposure to the test compounds. apsronline.com The results are often compared to a standard drug like albendazole. apsronline.com Studies have shown that the introduction of different substituents on the fluorobenzothiazole core can significantly influence the anthelmintic potency. irjmets.com For example, fluorobenzothiazole derivatives containing an oxadiazole ring have been synthesized and screened, with some compounds showing notable activity. irjmets.comresearchgate.net
The table below summarizes the anthelmintic activity of some fluorobenzothiazole derivatives.
| Compound Type | Worm Species | Activity | Reference |
| Fluorobenzothiazole sulfonamido pyrazole derivatives | Pheretima posthuma | Significant anthelmintic activity | apsronline.com |
| Fluorobenzothiazole Schiff's bases | Pheretima posthuma | Promising anthelmintic activity | researchgate.net |
| Fluorobenzothiazole-oxadiazole derivatives | Pheretima posthuma | Significant paralytic and death time | irjmets.com |
| 6-Fluoro benzothiazole substituted thiazolidinones | Not specified | Screened for anthelmintic activity | derpharmachemica.com |
Antioxidant Activity and Cellular Protective Effects
Derivatives of this compound have been investigated for their ability to counteract oxidative stress, a key factor in numerous diseases. These compounds exhibit significant radical scavenging potential and protective effects on cells.
A series of benzothiazole derivatives, including those with fluorine substitution, have demonstrated notable antioxidant capabilities in various in vitro assays. derpharmachemica.comresearchgate.net In studies using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods, the antioxidant activity of certain benzothiazole derivatives was found to be comparable to that of the standard antioxidant, ascorbic acid. derpharmachemica.comresearchgate.net For instance, some derivatives showed better antioxidant action at concentrations of 60-100 µg/ml than ascorbic acid at 40-80 µg/ml in the ABTS assay. derpharmachemica.com
Further research into a series of isosteric benzothiazoles highlighted their multifunctional potential for skin protection, including synergistic antioxidant and photoprotective properties. mdpi.comnih.gov Compounds 9a and 10a from this series not only showed good antioxidant activity but also an excellent capacity for filtering UVB radiation. mdpi.com The antioxidant profile of these compounds was assessed using both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. mdpi.com
The antioxidant properties of these derivatives are not only crucial for direct cellular protection but also contribute to their other pharmacological effects, such as in the management of skin damage and neurodegenerative disorders. mdpi.comresearchgate.net
Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS | Better than ascorbic acid at equivalent concentrations | derpharmachemica.com |
| BTA-1, BTA-5 | DPPH | Better than ascorbic acid at equivalent concentrations | derpharmachemica.com |
| 9a , 10a | DPPH, FRAP | Good antioxidant activity | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Other Biological Activities Under Investigation
Beyond their antioxidant effects, this compound derivatives are being explored for a range of other therapeutic applications.
Antiviral Properties
The antiviral potential of this compound derivatives has been a significant area of research, particularly against SARS-CoV-2 and norovirus.
Anti-SARS-CoV-2 Activity: Several studies have identified 4-fluorobenzothiazole-containing molecules as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.govresearchgate.net Two such compounds, TKB245 and TKB248 , have demonstrated the ability to covalently bind to the catalytic cysteine (Cys-145) in the Mpro active site. nih.govresearchgate.net These compounds have shown significantly more potent blocking of the infectivity and replication of various SARS-CoV-2 strains, including Delta and Omicron variants, compared to other antiviral agents like nirmatrelvir. nih.govresearchgate.net Benzothiazolyl-pyridine hybrids containing fluorine atoms, such as compound 8h , have also exhibited high activity against SARS-CoV-2. acs.org
Anti-Norovirus Activity: Research has also uncovered the potent anti-norovirus activity of certain heterocyclic carboxamide derivatives. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.netjst.go.jp A 4,6-di-fluoro-benzothiazole derivative, 3j , was identified as a more potent inhibitor than the initial lead compound. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net A hybrid molecule, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole 4b , demonstrated the most potent anti-norovirus activity, suggesting it may inhibit intracellular viral replication. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net
Other Antiviral Activities: The benzothiazole scaffold has also been investigated for activity against other viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). acs.org
Table 2: Antiviral Activity of Selected this compound Derivatives
| Compound | Virus Target | Mechanism of Action | EC50 | Reference |
|---|---|---|---|---|
| TKB245 | SARS-CoV-2 (various strains) | Mpro inhibitor | 0.021 µM (VeroE6 cells) | researchgate.net |
| TKB248 | SARS-CoV-2 (various strains) | Mpro inhibitor | 0.0027 µM (VeroE6 cells) | researchgate.net |
| 8h | SARS-CoV-2 | CoV-3CL protease inhibitor | 3.669 μM | acs.org |
| 3j | Norovirus | Not specified | 5.6 µM | newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net |
| 4b | Norovirus | Inhibition of intracellular viral replication | 0.53 µM | newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Neuroprotective Effects
The potential of this compound derivatives to protect nerve cells from damage is an emerging area of interest. Thiazole (B1198619) derivatives, in general, have been shown to be beneficial in models of brain ischemia. nih.gov Specifically, the benzothiazole derivative AS601245 has demonstrated positive effects in models of global and focal brain ischemia. nih.gov
Furthermore, research has pointed to the neuroprotective properties of benzothiazoles, with some derivatives being synthesized and evaluated for their ability to enhance neuronal cell viability and protect against oxidative stress-mediated neuronal damage. researchgate.nettandfonline.com The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has also been noted for its role in neuroprotection in a mouse model of multiple sclerosis.
Anticonvulsant Activity
Several studies have highlighted the significant anticonvulsant properties of this compound derivatives.
Novel benzothiazole derivatives have been synthesized and evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com In one such study, compounds 5i and 5j , which feature a fluoro-benzyl group, were identified as the most potent, with ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. mdpi.com
Another study on 2-imino-benzothiazole derivatives showed that compounds with a fluorine atom at the 6-position of the benzothiazole ring exhibited significant anticonvulsant activity, providing 50-75% protection against seizures in the MES test. ijpsr.info Additionally, new sulphonamide derivatives incorporating a benzothiazole nucleus have been synthesized, with some compounds showing potent anticonvulsant activity. researchgate.net
Table 3: Anticonvulsant Activity of Selected this compound Derivatives
| Compound | Test Model | Activity (ED50 or % Protection) | Reference |
|---|---|---|---|
| 5i (m-F substituted) | MES | 50.8 mg/kg | mdpi.com |
| 5j (p-F substituted) | MES | 54.8 mg/kg | mdpi.com |
| 5i (m-F substituted) | scPTZ | 76.0 mg/kg | mdpi.com |
| 5j (p-F substituted) | scPTZ | 52.8 mg/kg | mdpi.com |
| 2-imino-benzothiazole (6-fluoro) | MES | 50-75% protection | ijpsr.info |
| P-1, P-2, P-5, P-9 (FBTDs) | MES & Strychnine-induced seizures | Significant activity | bookpi.org |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition (e.g., Urease, Carbonic Anhydrase, Plasmodial Cysteine Protease)
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
Urease Inhibition: Several novel benzothiazole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in peptic ulcers and other diseases. dntb.gov.uaresearchgate.netnih.gov In one study, all synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to be more active than the standard inhibitor, thiourea (B124793). nih.gov The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was the most active, with an IC₅₀ value of 16.5 μg/mL. nih.gov Another study identified compound 3b as the most potent urease inhibitor with an IC₅₀ value of 6.01±0.23 μM. researchgate.net
Carbonic Anhydrase Inhibition: The inhibition of carbonic anhydrase (CA) by benzothiazole derivatives has also been explored. tandfonline.comfigshare.comtandfonline.com N-protected amino acid-benzothiazole conjugates have been shown to inhibit various human CA isoforms (hCA I, hCA II, hCA IV, and hCA XII), although the inhibitory activity was generally in the micromolar range, indicating it as weak. tandfonline.comtandfonline.com
Plasmodial Cysteine Protease Inhibition: Cysteine proteases in Plasmodium species, the parasites that cause malaria, are essential for the parasite's life cycle and are considered important drug targets. nih.govplos.org While research has focused on inhibitors for these enzymes, specific studies on this compound derivatives targeting plasmodial cysteine proteases are not extensively documented in the reviewed literature, though benzothiazoles, in general, are a class of compounds with potential for such activity.
Comprehensive Structure-Activity Relationship (SAR) Studies of Fluorobenzothiazole Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any attached aryl rings.
For antiviral activity , particularly against SARS-CoV-2, the presence of a 4-fluorobenzothiazole moiety at the P1' site of Mpro inhibitors has been shown to be highly effective. nih.govresearchgate.net For anti-norovirus agents, halogen substituents on the heterocyclic scaffold are important, with di-halogenated analogs often being more potent. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net
In terms of anticonvulsant activity , the position of the fluorine atom on the benzyl (B1604629) group attached to the benzothiazole core plays a role, with meta- and para-substitutions showing good activity. mdpi.com The presence of a fluorine atom at the 6-position of the 2-imino-benzothiazole ring is also beneficial. ijpsr.info
For enzyme inhibition , SAR studies on urease inhibitors have revealed that electron-withdrawing groups, such as trifluoromethyl (-CF₃), on an attached phenyl ring can enhance inhibitory activity. researchgate.net
A broader analysis of the benzothiazole scaffold indicates that substitutions at positions 2, 4, 5, 6, and 7 are all active sites for modifying biological activity. rjptonline.org The introduction of a fluorine atom is often a key strategy, as it can improve pharmacological properties like metabolic stability and receptor binding affinity. researchgate.net Specifically, the presence of a fluorine atom at the 5-position has been shown to increase the potency of some derivatives. rjptonline.org
Influence of Fluorine Atom Position and Electronic Nature on Biological Efficacy
The introduction of a fluorine atom into the benzothiazole scaffold can profoundly influence the molecule's biological properties. Due to its small size and high electronegativity, fluorine can alter a molecule's conformation, metabolic stability, lipophilicity, and binding interactions with biological targets. tandfonline.comresearchgate.net The position of the fluorine atom on the benzothiazole ring is a critical determinant of its biological efficacy, as its electron-withdrawing nature can modulate the electronic distribution within the molecule and affect its interaction with specific enzymes or receptors. nih.gov
Research has shown that the placement of fluorine at the C-6 position of the benzothiazole ring often enhances cytotoxic activity against various cancer cell lines. nih.gov For instance, a benzothiazole derivative bearing a fluorine atom at the 6-position demonstrated improved cytotoxicity against the leukemia THP-1 cancer cell line. nih.gov The potent antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is another example where fluorination, in this case at the C-5 position, contributes to its efficacy. scispace.comnih.gov Studies on fluorinated 2-aryl benzoxazoles and benzothiazoles have indicated that the presence of the fluorine moiety is often essential for their growth-inhibitory activity, as its removal or replacement with other halogens can diminish the inhibition. nih.gov In a comparative study, it was noted that placing a chlorine atom at the 6th position of the benzothiazole ring resulted in a notable increase in bioactivity compared to a fluorine substitution at the 5th position, highlighting the sensitivity of biological activity to both the type and position of the halogen. nih.gov
The electron-withdrawing properties of fluorine are believed to play a significant role in this enhancement of activity. nih.gov This effect is not limited to the benzothiazole ring itself. In a series of thrombin inhibitors, a 4-fluorobenzyl derivative showed a five-fold better inhibition constant (Ki) compared to the non-fluorinated benzyl derivative, an effect attributed to close contacts between the fluorine atom and the enzyme's hydrophobic pocket. tandfonline.com Furthermore, the introduction of fluorine can substantially increase cell penetration, which may be due to the increased lipophilicity of the molecule. tandfonline.com This principle has been applied in the development of radiolabeled imaging agents, such as 2-Aryl-6-[¹⁸F]fluorobenzothiazoles, which have shown promise as PET imaging probes for β-amyloid plaques in the brain due to their ability to accumulate in the brain and clear rapidly. elsevierpure.comnih.gov
Systematic Evaluation of Substituent Effects on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be systematically tuned by introducing various substituents at different positions on the benzothiazole nucleus or on attached phenyl rings. These modifications can influence the compound's potency, selectivity, and spectrum of activity across different biological targets, including cancer cells and microbes.
In the realm of anticancer research, the nature and position of substituents are critical. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups often enhance cytotoxic effects. For example, the addition of a trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, to the third position of a 2-phenyl ring linked to a benzothiazole core increased cytotoxic activity. pnrjournal.com Similarly, introducing a methyl or halogen substituent into the 3'-position of the 2-phenyl group of 2-(4-aminophenyl) benzothiazoles enhances potency and broadens the activity spectrum against various cancer cell lines, including colon, lung, and ovarian cancers. scispace.com One of the most well-known fluorinated benzothiazoles, PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole), demonstrates potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.gov
The antimicrobial activity of fluorobenzothiazole derivatives is also highly dependent on the substitution pattern. Interestingly, the electronic effects of substituents can have opposing influences depending on their position. For some series of compounds, electron-donating groups (e.g., p-hydroxy, p-dimethylamino) on an aromatic ring attached to the benzothiazole were found to enhance antimicrobial properties, while electron-withdrawing groups (e.g., o-nitro, m-nitro) led to a decrease in activity. pnrjournal.com Conversely, other studies on benzothiazole derivatives with a hydrazine (B178648) at the second position showed that ortho-substituted halogen derivatives displayed enhanced antifungal activity, whereas a para-substituted methoxy group diminished it. pnrjournal.com In a study of fluorobenzoylthiosemicarbazides, derivatives containing a trifluoromethyl (CF₃) group exhibited the most potent antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus. mdpi.com
The table below summarizes the effects of different substituents on the biological activities of select fluorobenzothiazole derivatives.
| Compound/Series | Key Substituents | Biological Activity | Research Finding |
| 6-Fluorobenzothiazole derivative | Fluorine at position-6 | Anticancer (Leukemia) | The strong electron-withdrawing fluorine atom at position-6 improves cytotoxicity. nih.gov |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Fluorine at position-5, amino and methyl on 2-phenyl group | Anticancer (Breast, Ovarian) | A favored analogue for clinical consideration with enhanced in vitro efficacy and superior potency. scispace.com |
| PMX610 | Fluorine at position-5, 3,4-dimethoxy on 2-phenyl group | Anticancer (Lung, Colon, Breast) | A simple yet potent and selective antitumor agent. nih.gov |
| Triazole-linked 2-phenyl benzothiazoles | Trifluoromethyl (CF₃) at position-3 of the phenyl ring | Anticancer | The addition of fluorine atoms, particularly as CF₃, increased cytotoxic activity. pnrjournal.com |
| Fluorobenzoyl-thiosemicarbazides | Trifluoromethyl (CF₃) at meta or para position of N4-aryl | Antibacterial | Trifluoromethyl derivatives showed the best antibacterial response against multiple strains. mdpi.com |
| 2-Aryl-6-[¹⁸F]fluorobenzothiazoles | Fluorine-18 at position-6 | PET Imaging Agent | Promising probe for imaging β-amyloid plaques in the brain. elsevierpure.comnih.gov |
| Benzothiazole Sulfonamides | Fluoro at position-6, Chloro at position-7 | Anti-inflammatory, Antibacterial | Synthesized derivatives showed varied levels of anti-inflammatory and antibacterial activity based on further substitutions. ejpmr.comresearchgate.netresearchgate.net |
These systematic evaluations underscore the versatility of the this compound scaffold, where targeted modifications can lead to the development of potent and selective agents for a range of therapeutic applications.
Applications of Fluorobenzothiazole in Advanced Materials Science and Other Scientific Domains
Utilization in Dye Chemistry and Sensitizing Agent Development
The benzothiazole (B30560) unit is a valuable building block in the design of functional dyes, prized for its electron-withdrawing nature and high photophysical stability. bohrium.com Fluorination of the benzothiazole core is a key strategy in molecular engineering to fine-tune the electronic and optical properties of dyes for specific applications, most notably in dye-sensitized solar cells (DSSCs). bohrium.comresearchgate.net
In DSSCs, a sensitizing dye absorbs light and injects electrons into a semiconductor, generating a current. sigmaaldrich.com The efficiency of this process is highly dependent on the dye's molecular structure. ijsrp.org Fluorine atoms, being the most electronegative element, can act as strong electron-withdrawing groups via an inductive effect, which can lower the energy levels of the dye's molecular orbitals. rsc.orgscispace.com This modification can enhance the driving force for electron injection and broaden the light absorption spectrum, potentially improving the solar cell's power conversion efficiency (PCE). rsc.orgrsc.org
This demonstrates that while fluorination is a powerful tool, its effect must be carefully evaluated in the context of the entire dye structure. The strategic placement of fluorine atoms remains a critical area of research for developing next-generation, high-efficiency organic photosensitizers. bohrium.comrsc.orgscispace.com
Table 1: Performance of Fluorinated vs. Non-Fluorinated Benzothiadiazole-Based Dyes in DSSCs
| Dye | Fluorination | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Source(s) |
| LS101 | No | 15.1 | 966 | 70.1 | 10.2 | rsc.orgscispace.com |
| LS102 | Yes (Difluoro) | 13.4 | 934 | 69.1 | 8.6 | rsc.orgscispace.com |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency.
Integration into Polymer Systems and Polymer Chemistry Research
Fluorinated benzothiazole units are integrated into polymer backbones to create advanced materials for organic electronics, particularly for polymer solar cells (PSCs). rsc.orgrsc.org In these applications, polymers are designed with alternating electron-donor (D) and electron-acceptor (A) units to achieve low bandgaps, which is crucial for efficient light harvesting. rsc.org Fluorinated benzothiazole serves as a potent electron-acceptor moiety. rsc.orgrsc.org
The inclusion of fluorine atoms can lower the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org A lower HOMO level often correlates with a higher open-circuit voltage (Voc) in a solar cell device, while tuning both energy levels affects the material's bandgap and absorption spectrum. nih.gov
Researchers have synthesized D-A alternating copolymers featuring a fluorinated benzothiazole acceptor unit. rsc.orgrsc.org For example, two copolymers, PBDFFBT and PBDTFBT, were created using a fluorinated benzothiazole unit with benzo[1,2-b:4,5-b′]difuran (BDF) or benzo[1,2-b:4,5-b′]dithiophene (BDT) as the donor segments, respectively. rsc.org These polymers were synthesized via a Stille cross-coupling reaction and showed good film-forming properties. rsc.org When blended with an electron acceptor, rsc.orgrsc.org-phenyl-C71 butyric acid methyl ester (PC71BM), these polymers demonstrated promising photovoltaic performance, achieving power conversion efficiencies up to 4.0%. rsc.org Another study highlighted the development of a fluorinated benzothiadiazole structural unit that led to a polymer solar cell with an efficiency of 7%. nih.gov
The synthesis of these specialized polymers involves complex chemical reactions, such as the multi-step creation of the fluorinated benzothiazole monomer followed by polymerization. rsc.org The resulting polymers' properties, including molecular weight and solubility, are critical for their processing and ultimate device performance. rsc.orgrsc.org
Table 2: Properties and Photovoltaic Performance of Fluorinated Benzothiazole-Based Copolymers
| Polymer | Donor Unit | Mn (g mol⁻¹) | PDI | Blend Ratio (Polymer:PC71BM) | PCE (%) | Source(s) |
| PBDFFBT | BDF | 5360 | 1.2 | 1:3 | 3.3 | rsc.org |
| PBDTFBT | BDT | 6062 | 2.5 | 1:2 | 4.0 | rsc.org |
Mn: Number average molecular weight; PDI: Polydispersity index; BDF: Benzo[1,2-b:4,5-b′]difuran; BDT: Benzo[1,2-b:4,5-b′]dithiophene; PCE: Power conversion efficiency.
Development as Sensor Molecules and Probes
Benzothiazole derivatives are widely employed in the design of fluorescent probes for the detection of various ions and molecules due to their favorable photophysical properties. bohrium.comresearchgate.netrsc.org A fluorescent sensor typically consists of a fluorophore (the light-emitting part) and a recognition domain that selectively interacts with the target analyte. nih.gov This interaction triggers a change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in wavelength. rsc.orgnih.gov
The 2-fluorobenzothiazole scaffold and its derivatives are particularly useful in this context. For example, a probe based on 2-(2′-hydroxyphenyl)-benzothiazole (HBT) was developed for the highly sensitive and selective detection of fluoride (B91410) ions (F⁻). nih.govrsc.org In this design, the probe is initially non-fluorescent. The presence of fluoride ions selectively cleaves a thiophosphinate group from the probe, which restores the excited-state intramolecular proton transfer (ESIPT) process within the HBT fluorophore, causing a "turn-on" fluorescence signal. rsc.org This particular probe demonstrated a very low detection limit of 3.8 nM. rsc.org
Other benzothiazole-based probes have been synthesized to detect metal ions. A novel probe synthesized from 2-hydrazinobenzothiazole (B1674376) was designed to recognize Zn²⁺ ions with a low detection limit of 0.678 μM in an aqueous buffer solution. bohrium.com The probe showed a rapid response time of about 30 seconds. bohrium.com The sensing mechanism involves the 1:1 binding of the probe to Zn²⁺, which was confirmed by various analytical techniques. bohrium.com Similarly, other benzothiazole-based Schiff bases have been developed for the colorimetric and fluorescent sensing of anions like fluoride and acetate, with detection limits as low as 3.35 x 10⁻⁸ M. rsc.org
Table 3: Examples of Benzothiazole-Based Fluorescent Probes
| Probe Base | Target Analyte(s) | Key Feature / Mechanism | Detection Limit | Source(s) |
| 2-(2′-hydroxyphenyl)benzothiazole (HBT) | Fluoride (F⁻) | "Turn-On" fluorescence via ESIPT recovery | 3.8 nM | rsc.org |
| 2-hydrazinobenzothiazole | Zinc (Zn²⁺) | Selective recognition, rapid response | 0.678 μM | bohrium.com |
| Benzothiazole Schiff base (L₂) | Fluoride (F⁻) | Colorimetric response | 3.35 x 10⁻⁸ M | rsc.org |
| Benzothiazole Schiff base (L₃) | Acetate | "Turn-On" fluorescence | 2.907 x 10⁻⁸ M | rsc.org |
Industrial Applications (e.g., Vulcanization Accelerators, Corrosion Inhibitors)
The benzothiazole structure is a cornerstone of several important industrial chemicals, notably vulcanization accelerators for rubber and corrosion inhibitors for metals. researchgate.netrsc.org
Vulcanization Accelerators: In the rubber industry, vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming crosslinks between polymer chains. alfa-chemistry.com This process can be slow, but chemical accelerators are added to increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. alfa-chemistry.com
Thiazoles are one of the most widely used classes of primary vulcanization accelerators. alfa-chemistry.comvagmichemicals.comyg-1.com The archetypal compound in this class is 2-mercaptobenzothiazole (B37678) (MBT). alfa-chemistry.comvagmichemicals.com Thiazole (B1198619) accelerators provide a good balance of properties, including a fast cure rate, good scorch safety (premature vulcanization), and result in vulcanized rubber with favorable mechanical properties and aging resistance. yg-1.com They are often used in combination with secondary accelerators to further modify the cure rate. vagmichemicals.com While specific data on this compound as a vulcanization accelerator is not prominent, the established role of the benzothiazole core in compounds like MBT, MBTS (bis-(2-benzothiazol) disulphide), and TBBS (N-tert-Butyl-2-benzothiazolesulfenamide) highlights the industrial significance of this chemical family. alfa-chemistry.comvagmichemicals.com
Corrosion Inhibitors: Benzothiazole derivatives are also effective corrosion inhibitors, particularly for copper and its alloys, as well as steel. researchgate.netrsc.org These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.netrsc.orgresearchgate.net The presence of heteroatoms like nitrogen and sulfur in the benzothiazole ring, along with π-electrons, facilitates strong adsorption onto metal surfaces. researchgate.net
Studies comparing different benzothiazole derivatives, such as 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT), show that the specific functional group at the 2-position dictates the inhibition mechanism. rsc.org For instance, 2-MBT was found to complex with dissolved Zn²⁺ ions to form a precipitated protective layer on galvanized steel, while 2-ABT tended to form a thin, chemisorbed inhibitor film directly on the surface. rsc.org The inherent ability of the benzothiazole ring to interact with metal surfaces makes its derivatives, including potentially this compound, valuable candidates for metal protection applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-fluorobenzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline derivatives with sulfur-containing reagents. For example, in related benzothiazole derivatives, reactions using thiourea or Lawesson’s reagent under reflux in polar aprotic solvents (e.g., DMF) have been reported . Yield optimization requires controlling temperature (80–120°C), stoichiometric ratios (e.g., 1:1.2 for aniline:thionation agent), and catalyst selection (e.g., p-toluenesulfonic acid). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥95% purity) is critical for validation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow JIS Z 7253:2019 standards:
- Use local exhaust ventilation to avoid inhalation of dust/vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in sealed containers away from strong oxidizers (e.g., peroxides) at <25°C .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR identifies fluorine substitution patterns (δ -110 to -130 ppm for aromatic F).
- IR : C-F stretches appear at 1250–1100 cm⁻¹, while thiazole ring vibrations occur at 1600–1500 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H5FN2S, m/z 169.03) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-based bioactive molecules?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electron density maps, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or antimicrobial enzymes). For example, fluorinated benzothiazoles show enhanced hydrophobic interactions in ATP-binding pockets .
- Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to control variables like solvent (DMSO vs. saline) and cell lines .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., Cl, NO2) on the benzothiazole core and correlate changes with activity trends .
- Reproducibility Checks : Replicate key studies under identical conditions, ensuring purity (>98% by HPLC) and solvent batch consistency .
Q. How do fluorination position and electronic effects influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorine Position : Ortho-fluorination (vs. para) increases steric hindrance, reducing Pd-catalyzed Suzuki coupling efficiency (e.g., 60% yield for 2-F vs. 85% for 6-F derivatives) .
- Electronic Effects : Fluorine’s electronegativity deactivates the thiazole ring, requiring stronger bases (e.g., Cs2CO3) in Ullmann reactions .
- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and isolate products via column chromatography .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc Tukey tests to compare treatment groups (p<0.05 significance) .
- Report confidence intervals (95%) and use Kolmogorov-Smirnov tests to assess normality .
Q. How can researchers optimize solvent systems for crystallizing this compound derivatives?
- Methodological Answer :
- Screen solvents via ternary phase diagrams: Start with high-polarity solvents (e.g., MeOH) mixed with antisolvents (e.g., hexane).
- Use single-crystal X-ray diffraction to confirm lattice packing; fluorinated analogs often form π-stacked dimers .
- Adjust cooling rates (0.1–1.0°C/min) to minimize defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
